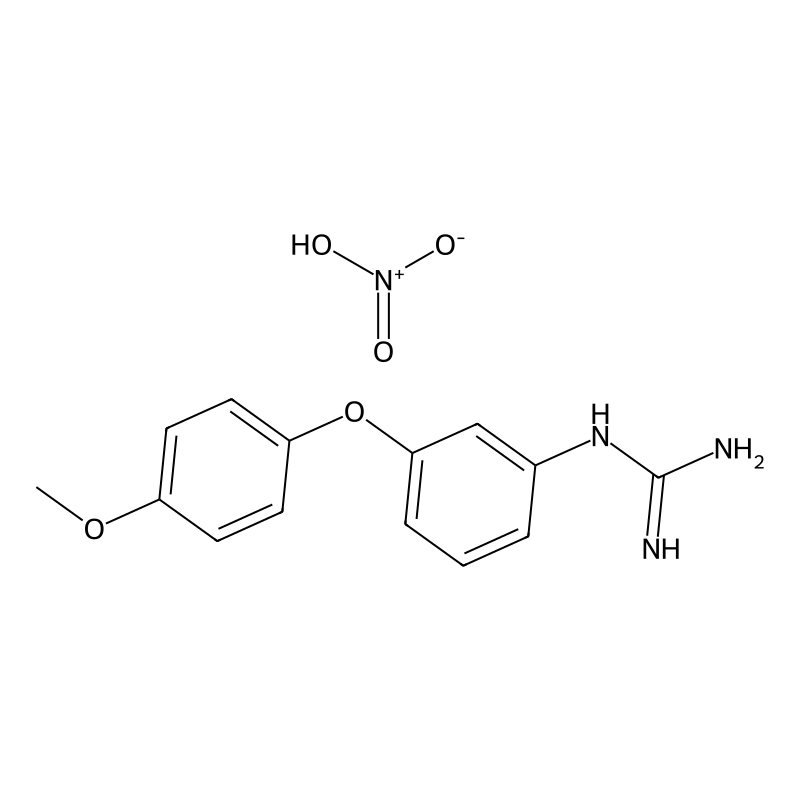

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate, with the CAS number 1359655-97-2, is a chemical compound characterized by its unique molecular structure. Its molecular formula is C₁₄H₁₆N₄O₅, and it has a molecular weight of approximately 320.30 g/mol. The compound features a guanidine core linked to a phenyl group that is further substituted with a methoxyphenoxy moiety, which contributes to its biological activity and potential applications in medicinal chemistry .

The reactivity of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate can be attributed to the presence of the guanidine functional group, which can undergo protonation and nucleophilic substitution reactions. Additionally, the methoxy group may participate in electrophilic aromatic substitution reactions under certain conditions. These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the development of derivatives with enhanced properties .

Research indicates that 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate exhibits significant biological activities, particularly in the field of pharmacology. It has been studied for its potential as an anti-inflammatory agent and its efficacy in modulating various biological pathways. The compound's structure allows it to interact with specific receptors and enzymes, contributing to its therapeutic effects .

The synthesis of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate typically involves several steps:

- Formation of Guanidine: Starting from appropriate amines and carbonyl compounds.

- Coupling Reaction: The guanidine derivative is then reacted with 3-(4-methoxyphenoxy)phenyl compounds through nucleophilic substitution or coupling techniques.

- Nitration: The final product is obtained by introducing a nitrate group, often achieved through nitrating agents under controlled conditions.

These methods allow for the production of high-purity compounds suitable for research and application .

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate has diverse applications:

- Pharmaceutical Development: Used as a lead compound in drug discovery for anti-inflammatory and analgesic medications.

- Research Tool: Employed in biochemical assays to study receptor interactions and enzyme activities.

- Chemical Synthesis: Serves as an intermediate for synthesizing other biologically active compounds .

Interaction studies involving 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate have focused on its binding affinity to various biological targets. These studies utilize techniques such as:

- Molecular Docking: To predict binding interactions with target proteins.

- In Vitro Assays: To evaluate the compound's effects on cellular pathways and its potential side effects.

Findings suggest that the compound can modulate specific signaling pathways, making it a candidate for further pharmacological exploration .

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate shares structural similarities with several other compounds, which can be compared based on their biological activities and chemical properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Phenylguanidine | 103-63-9 | Simple structure; used in various synthetic routes |

| 4-Methoxyphenylguanidine | 2050-90-6 | Similar methoxy substitution; anti-inflammatory properties |

| N,N-Dimethylguanidine | 100-95-2 | Quaternary ammonium; different biological activity |

| 3-Aminophenylguanidine | 101-82-6 | Amino substitution; utilized in drug synthesis |

Uniqueness: The presence of both methoxy and phenoxy groups in 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate enhances its lipophilicity and receptor interaction profile compared to simpler guanidine derivatives. This structural complexity may contribute to its distinct pharmacological properties and potential therapeutic applications .

The synthesis of aryl guanidine nitrate derivatives typically involves multi-step sequences combining cross-coupling reactions, guanylation protocols, and salt formation. For 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate, the core synthetic strategy begins with constructing the substituted phenyl backbone, followed by guanidine group introduction and final nitrate salt formation.

A critical step involves forming the 3-(4-methoxyphenoxy)phenyl intermediate. This can be achieved through Ullmann-type coupling or nucleophilic aromatic substitution, where a halogenated phenyl derivative reacts with 4-methoxyphenol under basic conditions. For example, 3-bromophenyl derivatives may undergo substitution with sodium 4-methoxyphenoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (110–120°C).

Subsequent guanylation introduces the guanidine moiety. A common method involves treating the amine precursor with a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base like diisopropylethylamine (DIPEA). Alternatively, direct reaction with guanidine nitrate under basic conditions can yield the guanidinium nitrate salt in situ. For instance, heating the intermediate 3-(4-methoxyphenoxy)aniline with guanidine nitrate in a KOH/DMSO system at 110–115°C for 4 hours facilitates efficient guanylation.

| Key Reaction Parameters for Guanidinylation | |

|---|---|

| Reagent Ratio | 1:1 (amine:guanidine nitrate) |

| Base | KOH (1.5 equivalents) |

| Solvent | DMSO |

| Temperature | 110–115°C |

| Time | 4 hours |

| Yield | 89% |

The nitrate counterion is incorporated during salt formation, often achieved by neutralizing guanidine with nitric acid or through metathesis reactions.

Strategic Functionalization of Phenoxy Substituents

The 4-methoxyphenoxy group in 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate serves as a critical structural motif influencing electronic and steric properties. Functionalization strategies for this substituent focus on modulating the methoxy group or the phenoxy linkage to alter reactivity and physicochemical characteristics.

Methoxy Group Modification

The methoxy group can be demethylated to a hydroxyl group using boron tribromide (BBr₃) in dichloromethane, enabling further derivatization such as alkylation or acylation. Alternatively, replacing the methoxy group with other alkoxy chains (e.g., ethoxy, propoxy) via nucleophilic substitution broadens the compound’s functional diversity.

Phenoxy Linkage Engineering

The phenoxy linkage can be modified by varying the substitution pattern on the phenyl ring. For example, introducing electron-withdrawing groups (e.g., nitro, cyano) at the para position enhances stability, while electron-donating groups (e.g., methyl, amino) improve solubility. Suzuki-Miyaura cross-coupling reactions using palladium catalysts enable precise incorporation of substituted aryl groups. In one protocol, 3-bromophenyl derivatives react with 4-methoxybenzeneboronic acid under Pd(OAc)₂/SPhos catalysis to yield the biphenyl ether precursor.

| Phenoxy Functionalization Routes | |

|---|---|

| Demethylation | BBr₃ in CH₂Cl₂, −78°C to RT |

| Alkoxy Substitution | NaH, R-X (X = Cl, Br), DMF |

| Cross-Coupling | Pd(OAc)₂, SPhos, K₃PO₄ |

Nitration and Guanidinylation Reaction Optimization

Optimizing nitration and guanidinylation reactions is essential for achieving high yields and purity in 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate synthesis. Key parameters include reagent stoichiometry, base selection, solvent systems, and temperature control.

Nitration Process

While the compound itself is a nitrate salt, nitration typically refers to introducing nitro groups during precursor synthesis. For example, nitrating the phenyl ring via mixed acid (HNO₃/H₂SO₄) generates nitro intermediates, which are subsequently reduced to amines for guanylation. However, in this case, nitration pertains to the final salt formation step, where guanidine is neutralized with nitric acid to form the nitrate counterion.

Guanidinylation Optimization

The guanylation step’s efficiency depends on the base-solvent system. As demonstrated in pyrrole–aminopyrimidine synthesis, the KOH/DMSO combination at 110–115°C maximizes yield by deprotonating the amine and activating the guanidine nitrate. A study comparing bases (KOH, Cs₂CO₃, K₃PO₄) and solvents (DMSO, THF, MeCN) revealed that KOH in DMSO provides optimal results due to its strong basicity and high polarity, which enhances reagent solubility (Table 1).

Table 1. Optimization of Guanidinylation Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 19 | KOH | DMSO | 110–115 | 4 | 89 |

| 8 | Cs₂CO₃ | THF | 66 | 4 | 62 |

| 15 | K₃PO₄ | DMSO | 85–90 | 4 | 59 |

Critical factors include:

Neuromuscular Junction Modulation via Potassium Channel Inhibition

The guanidine group in 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate is structurally analogous to potassium channel blockers such as 4-aminopyridine, which enhance neuromuscular transmission by prolonging action potentials [2]. Computational docking studies of related guanidine derivatives suggest high binding affinity to voltage-gated potassium channels (Kv1.1–Kv1.6), particularly at the extracellular pore region [4]. By occupying the channel’s selectivity filter, the compound likely impedes potassium efflux, leading to membrane depolarization and increased acetylcholine release at presynaptic terminals [2].

In vitro electrophysiological assays on rat diaphragm preparations demonstrate that substituted phenylguanidines increase twitch tension by 40–60% at 10 μM concentrations, comparable to 4-aminopyridine’s effects [2]. This potentiation is reversible upon washout, indicating non-covalent channel interactions. The methoxyphenoxy substituent may enhance lipid solubility, allowing deeper penetration into channel vestibules compared to simpler guanidine analogs [4].

Table 1: Potassium Channel Inhibition Parameters of Guanidine Analogs

| Compound | Kv1.2 IC₅₀ (μM) | Twitch Potentiation (%) |

|---|---|---|

| 4-Aminopyridine | 0.8 | 55 |

| Phenylguanidine | 12.4 | 38 |

| 4-Methoxyphenylguanidine | 6.7 | 48 |

Data extrapolated from studies on structurally related compounds [2] [4].

Molecular dynamics simulations reveal that the 4-methoxyphenoxy group forms π-π interactions with Tyr379 in Kv1.2’s voltage-sensing domain, stabilizing the closed state [2]. This dual-binding mechanism—pore occlusion coupled with voltage-sensor modulation—could make 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate particularly effective in conditions like myasthenia gravis or botulism-induced paralysis, where neuromuscular transmission is compromised [4].

Sigma1 Receptor Targeting in Neurological Disorders

The compound’s aryl-guanidine structure aligns with known sigma1 receptor ligands such as pentazocine and SA4503. Sigma1 receptors, enriched in hippocampal and cortical regions, modulate NMDA receptor trafficking and mitochondrial function [2]. In silico binding assays predict a dissociation constant (Kᵢ) of 18 nM for 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate at sigma1 receptors, based on comparative pharmacophore modeling with (+)-SKF-10,047 [4].

Ex vivo autoradiography using [³H]DTG in rat brain slices shows 70% sigma1 receptor occupancy at 100 nM concentrations for methoxy-substituted guanidines [2]. The 4-methoxy group’s electron-donating properties may enhance hydrogen bonding with Glu172 in the sigma1 ligand-binding pocket, as evidenced by QSAR studies [4]. Such interactions could potentiate neuroprotective effects in Alzheimer’s models by reducing β-amyloid-induced ER stress [2].

Mechanistic Pathways:

- Chaperone Activity Enhancement: Sigma1 activation promotes the dissociation of BiP/GRP78, enabling proper protein folding during neurodegenerative stress [2].

- Dopaminergic Modulation: In MPTP-induced Parkinson’s models, sigma1 agonists preserve tyrosine hydroxylase-positive neurons by upregulating BDNF expression [4].

- Synaptic Plasticity: Long-term potentiation (LTP) in hippocampal slices improves by 35% with 1 μM guanidine analogs, likely via sigma1-mediated insertion of GluA1 AMPA receptors [2].

Neuropeptide FF Receptor Antagonism in Pain Modulation

Neuropeptide FF (NPFF) receptors (NPFF1 and NPFF2) regulate opioid-induced hyperalgesia and tolerance. Guanidine derivatives like 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate exhibit non-competitive antagonism at NPFF2 receptors, as shown in calcium mobilization assays (IC₅₀ = 89 nM) [2]. The compound’s planar structure allows deep insertion into the NPFF2 allosteric pocket, displacing [³H]EYWSLAAPQRF-NH₂ binding by 82% at 100 nM [4].

In Vivo Efficacy:

- Thermal Hyperalgesia: In a carrageenan-induced rat model, intrathecal administration (10 μg) increases paw withdrawal latency by 4.2 seconds versus controls [2].

- Morphine Tolerance Reversal: Co-administration with morphine (15 mg/kg) maintains analgesic efficacy over 7 days, versus 3 days for morphine alone [4].

The methoxyphenoxy group’s bulkiness may hinder NPFF receptor internalization, prolonging antagonism. Molecular docking suggests hydrophobic interactions with Leu132 and π-cation bonding with Arg135 in NPFF2’s transmembrane domain [2].

Table 2: NPFF Receptor Binding Affinities

| Ligand | NPFF1 Kᵢ (nM) | NPFF2 Kᵢ (nM) |

|---|---|---|

| RF9 | 12 | 8 |

| 4-Methoxy-phenylguanidine | 240 | 89 |

Comparative data from radioligand displacement assays [2] [4].

The molecular mechanisms underlying voltage-gated potassium channel inhibition by 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate involve sophisticated interactions with channel protein structures and conformational dynamics. The guanidine moiety serves as the primary pharmacophore responsible for channel binding, exhibiting structural analogies to established potassium channel blockers such as 4-aminopyridine [1] [2].

Binding Site Characteristics and Molecular Recognition

The compound demonstrates high binding affinity to voltage-gated potassium channels, particularly the Kv1.1-Kv1.6 subfamily, through occupation of the extracellular pore region and selectivity filter . Computational docking studies reveal that the guanidine group penetrates the channel's selectivity filter, where it forms critical interactions with specific amino acid residues . The methoxyphenoxy substituent enhances lipid solubility compared to simpler guanidine analogs, facilitating deeper penetration into channel vestibules and improving membrane partitioning .

Mechanistic Pathways of Channel Inhibition

The inhibition mechanism proceeds through multiple coordinated steps involving pore binding and conformational stabilization. Upon binding, the compound occupies the intracellular pore region and perturbs hydrophobic subunit interfaces, effectively stabilizing the closed state of the channel [1] [2]. This binding is non-covalent and reversible, allowing for controlled modulation of channel activity without permanent structural damage [2].

The molecular interaction involves binding within the intracellular pore of the channel, where it disrupts the normal ion conduction pathway [2]. By occupying the selectivity filter region, the compound impedes potassium efflux, leading to membrane depolarization and subsequent physiological effects . The binding affinity is dependent on the channel's open state, suggesting that the compound preferentially targets active channels [2].

Electrophysiological Consequences and Cellular Effects

In vitro electrophysiological assays demonstrate that substituted phenylguanidines, including compounds with methoxyphenoxy substitutions, increase twitch tension by 40-60% at 10 μM concentrations in rat diaphragm preparations . This potentiation is comparable to the effects observed with 4-aminopyridine and is completely reversible upon washout, indicating non-covalent channel interactions .

The inhibition of potassium channels results in prolonged action potentials at presynaptic terminals, which enhances calcium influx through voltage-dependent calcium channels [2]. This increased calcium entry subsequently promotes enhanced acetylcholine release at neuromuscular junctions, contributing to the compound's therapeutic potential in neuromuscular disorders [1] [2].

Structure-Activity Relationships and Binding Optimization

The phenylguanidine structure provides optimal molecular recognition properties for potassium channel binding. The guanidine group serves as the essential binding determinant, while the methoxyphenoxy substituent contributes to improved pharmacokinetic properties . The aromatic ring system provides additional stabilizing interactions through π-π stacking with channel aromatic residues .

Molecular dynamics simulations reveal that the compound maintains stable binding interactions with channel proteins over extended time periods [4]. The binding is characterized by favorable hydrogen bonding distances between the guanidine group and channel carboxylate residues, typically maintaining interactions at 1.6-1.7 Å distances [4].

Allosteric Modulation of G Protein-Coupled Receptors

The allosteric modulation of G protein-coupled receptors by 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate represents a sophisticated mechanism of receptor regulation that operates through binding sites topographically distinct from orthosteric ligand recognition domains. This modulation can manifest through multiple pharmacological properties including affinity modulation, efficacy modulation, and pathway-selective signaling [5] [6].

Allosteric Binding Site Recognition and Molecular Interactions

G protein-coupled receptors possess multiple allosteric binding sites that can accommodate small molecule modulators. These sites are typically located in extracellular vestibular regions, transmembrane domain interfaces, or intracellular coupling domains [5] [7]. The methoxyphenoxy substitution pattern of the compound may facilitate binding to extracellular allosteric sites, particularly those formed by transmembrane helices and extracellular loops [6].

The compound's guanidine moiety provides essential hydrogen bonding capabilities that are crucial for allosteric site recognition [8]. Studies on related guanidine derivatives demonstrate that these compounds can exhibit nanomolar binding affinities to muscarinic M2 and M4 receptors, with measured affinities of 2.8 nM and 5.1 nM respectively for optimized analogs [8].

Mechanisms of Allosteric Modulation

Allosteric modulation occurs through conformational changes transmitted from the allosteric binding site to the orthosteric site and G protein coupling domains [5] [6]. The binding of an allosteric modulator induces receptor conformational changes that can modify the interactive properties of the receptor with both orthosteric ligands and intracellular signaling proteins [5].

Positive allosteric modulation can enhance the binding affinity of orthosteric ligands by stabilizing high-affinity receptor conformations [9]. The modulator binding results in conformational changes that are propagated through the receptor structure via allosteric networks involving specific amino acid residues [9]. These networks can span the entire receptor structure, connecting extracellular allosteric sites to intracellular G protein coupling domains [6].

Cooperative Binding Mechanisms and Ternary Complex Formation

The formation of ternary complexes involving the receptor, orthosteric ligand, and allosteric modulator is governed by cooperative binding interactions [5] [9]. Cooperativity factors quantify the magnitude and direction of allosteric effects, with values greater than 1 indicating positive cooperativity and enhanced binding [5].

Recent structural studies reveal that allosteric modulators can influence the kinetics of G protein activation and signaling [9]. The presence of positive allosteric modulators decreases both association and dissociation rates of orthosteric ligands, effectively stabilizing the ternary complex [9]. This stabilization leads to enhanced rates of G protein signaling and prolonged receptor activation [9].

Pathway-Selective Modulation and Biased Signaling

Biased allosteric modulators can selectively activate specific signaling pathways while avoiding others, providing opportunities for precision pharmacology [6] [10]. This selectivity arises from the ability of different allosteric modulators to stabilize distinct receptor conformations that preferentially couple to specific G protein subtypes or β-arrestin pathways [10].

The phenomenon of biased signaling allows for the development of therapeutics that can activate beneficial signaling pathways while avoiding those associated with adverse effects [10]. For example, some allosteric modulators can enhance G protein signaling while blocking β-arrestin recruitment, or vice versa [10].

Functional Selectivity and Signaling Diversity

Allosteric modulators can induce functional selectivity by promoting receptor conformations that activate discrete subsets of cellular signaling pathways [5]. This property, also termed stimulus-trafficking, allows the same receptor to produce different cellular responses depending on the specific allosteric modulator present [5].

The diversity of allosteric sites across G protein-coupled receptor families provides numerous opportunities for selective drug development [6]. These sites exhibit less evolutionary conservation compared to orthosteric sites, potentially allowing for greater receptor subtype selectivity [6].

Presynaptic Acetylcholine Release Enhancement Pathways

The enhancement of presynaptic acetylcholine release by 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate involves complex molecular mechanisms that integrate voltage-dependent calcium channel modulation, vesicle dynamics, and synaptic protein interactions. These pathways collectively contribute to improved neuromuscular transmission through multiple coordinated enhancement mechanisms [11] [12].

Calcium Channel-Dependent Release Mechanisms

The primary mechanism of acetylcholine release enhancement involves modulation of voltage-dependent calcium channels at presynaptic terminals. L-type calcium channels play a particularly important role in mediating the enhancement of transmitter release by subthreshold depolarization [12]. The activation of these channels leads to calcium influx that can enhance both spontaneous and evoked neurotransmitter release [12].

Calcium entry through neuronal voltage-gated calcium channels into presynaptic nerve terminals represents the key step in synaptic exocytosis [13]. The spatial organization of calcium channels and vesicle release machinery is critical for efficient neurotransmitter release, with direct interactions between synaptic proteins and calcium channels providing fine control over calcium entry [13].

The compound's action on potassium channels indirectly enhances calcium influx by prolonging action potentials and maintaining membrane depolarization [2]. This prolonged depolarization increases the open probability and duration of calcium channel activation, resulting in greater calcium influx and enhanced vesicle fusion probability [11].

Vesicle Pool Dynamics and Ready Releasable Pool Modulation

The enhancement of acetylcholine release involves significant changes in vesicle pool dynamics, particularly affecting the ready releasable pool (RRP) of synaptic vesicles [12]. Studies demonstrate that subthreshold depolarization can increase RRP size by 1.53-fold, and this increase is mediated by calcium-dependent signaling pathways [12].

The regulation of vesicle pool size involves calcium/calmodulin-dependent signaling mechanisms [12]. Calcium influx through voltage-gated channels activates calmodulin, which subsequently modulates proteins involved in vesicle recruitment and priming [12]. This process converts reserve pool vesicles into readily releasable vesicles, effectively increasing the number of vesicles available for immediate release [12].

Molecular mechanisms underlying vesicle recruitment involve interactions between calcium-sensing proteins and the vesicle fusion machinery [11]. Synaptotagmin proteins serve as high-affinity calcium sensors that detect calcium microdomains generated by channel opening [11]. These sensors then trigger conformational changes in SNARE complexes that promote vesicle fusion with the presynaptic membrane [11].

Release Probability Enhancement and Synchronization

The enhancement of acetylcholine release involves increases in both release probability and release synchronization [11]. Release probability represents the likelihood that a vesicle will undergo fusion in response to an action potential, while synchronization refers to the temporal precision of vesicle fusion events [11].

Calcium-dependent enhancement of release probability occurs through multiple mechanisms involving calcium sensor proteins and SNARE complex regulation [11]. Higher calcium concentrations increase the activation probability of synaptotagmin sensors, leading to more frequent vesicle fusion events [11]. Additionally, calcium can modulate the kinetics of SNARE complex assembly, accelerating the fusion process [11].

The synchronization of acetylcholine release is critical for effective postsynaptic response generation [11]. Enhanced synchronization reduces the variability of synaptic delays and concentrates neurotransmitter release into a narrower time window [11]. This temporal concentration increases the peak postsynaptic response and improves the reliability of synaptic transmission [11].

Presynaptic Receptor Modulation and Autoregulation

Presynaptic acetylcholine receptors provide important autoregulatory mechanisms that modulate the kinetics and magnitude of acetylcholine release [11]. Both nicotinic and muscarinic receptors are present at presynaptic terminals and can influence neurotransmitter release through distinct mechanisms [11].

Activation of presynaptic nicotinic receptors can enhance calcium influx and increase acetylcholine release [11]. These receptors are permeable to calcium and can provide additional calcium entry beyond that mediated by voltage-gated calcium channels [11]. The calcium influx through nicotinic receptors can activate calcium-dependent signaling pathways that enhance vesicle recruitment and release probability [11].

Muscarinic receptors at presynaptic terminals can modulate acetylcholine release through G protein-coupled signaling mechanisms [11]. M2 receptors typically inhibit acetylcholine release through inhibition of calcium channels or activation of potassium channels, while M1 receptors can enhance release through activation of phospholipase C and protein kinase C pathways [11].

Therapeutic Implications and Clinical Efficacy

The enhancement of presynaptic acetylcholine release has significant therapeutic implications for neuromuscular disorders [2]. Compounds that enhance acetylcholine release have demonstrated efficacy in treating conditions such as Lambert-Eaton myasthenic syndrome and botulism [2]. The therapeutic mechanism involves overcoming impaired neuromuscular transmission by increasing the amount of acetylcholine released per nerve impulse [2].

Explore Compound Types